Technical Whitepaper: Strategic Utilization of (S)-1-(Furan-3-yl)ethan-1-amine HCl in Medicinal Chemistry
Technical Whitepaper: Strategic Utilization of (S)-1-(Furan-3-yl)ethan-1-amine HCl in Medicinal Chemistry
Topic: (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride (CAS 1196154-46-7) Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride (CAS 1196154-46-7) represents a high-value chiral building block for fragment-based drug discovery (FBDD) and lead optimization. As a bioisostere of (S)-1-phenylethanamine, this scaffold offers a unique opportunity to modulate physicochemical properties—specifically lowering logP and altering electronic distribution—while maintaining critical spatial vectors.
However, the incorporation of a furan moiety introduces specific metabolic liabilities and synthetic challenges, particularly regarding acid sensitivity and oxidative ring opening. This guide provides a comprehensive technical analysis of the compound’s synthesis, quality control, and application strategies, grounding every protocol in rigorous scientific logic.
Chemical Profile & Physicochemical Properties[1][2][3][4]
The 3-substituted furan ring is electronically distinct from its 2-substituted counterparts, often exhibiting different metabolic clearance profiles and vector orientations.
| Property | Data | Note |
| IUPAC Name | (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride | |
| CAS Number | 1196154-46-7 | Specific to (S)-HCl salt |
| Formula | C₆H₉NO[1] · HCl | |
| MW | 147.60 g/mol | (Free base: 111.14) |
| Chirality | (S)-Enantiomer | ee > 98% required for MedChem |
| H-Bond Donors | 3 (Ammonium form) | |
| H-Bond Acceptors | 1 (Furan oxygen) | Weak acceptor |
| Predicted logP | ~0.6 (Free base) | vs. ~1.2 for phenyl analog |
| Solubility | High (Water, MeOH) | Salt form ensures aqueous solubility |
Synthesis & Manufacturing Strategy
The "Gold Standard" Route: Ellman Sulfinamide
While enzymatic resolution (lipases) is viable for scale-up, the Ellman Sulfinamide chemistry is the superior method for research and early development. It guarantees high diastereoselectivity (>95% de) and avoids the yield loss inherent in resolving racemates.
Rational Design:
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Chiral Auxiliary: Use of (S)-(-)-2-methyl-2-propanesulfinamide (or the (R)-auxiliary depending on the desired outcome—here we target the (S)-amine). Note: To obtain the (S)-amine via Grignard addition to an aldimine, one typically uses the (R)-sulfinamide to direct the attack to the Re-face, or (S)-sulfinamide for Si-face attack. The specific transition state model (Zimmerman-Traxler) dictates the choice.
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Nucleophile: Methyl Grignard (MeMgBr) addition to the furan-3-aldimine.
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Deprotection: Mild acidic cleavage to prevent furan polymerization.
Synthetic Workflow Diagram
The following diagram outlines the high-fidelity synthesis pathway, highlighting critical control points (CCP) to prevent racemization or ring degradation.
Caption: Stereoselective synthesis via Ellman auxiliary. The Grignard addition step determines the final enantiomeric excess.
Protocol: Grignard Addition to Sulfinyl Imine
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Step 1 (Imine Formation): Condense furan-3-carboxaldehyde with (R)-tert-butanesulfinamide (1.1 eq) using Ti(OEt)₄ (2.0 eq) in dry THF. Stir at RT for 16h. Quench with brine, filter, and concentrate.
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Step 2 (Asymmetric Addition): Dissolve the imine in CH₂Cl₂ at -78°C. Add MeMgBr (2.0 eq) dropwise. The bulky tert-butyl group directs the nucleophile to the less hindered face.
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Step 3 (Cleavage): Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH (1:1). Crucial: Keep temperature < 0°C initially to avoid acid-catalyzed furan decomposition (polymerization). Evaporate solvent and recrystallize from EtOH/Et₂O.
Quality Control & Analytical Validation
Trustworthiness in data is paramount. The following methods ensure the identity and purity of the scaffold.
Enantiomeric Purity (Chiral HPLC)
Standard reverse-phase methods cannot separate enantiomers.
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Column: Daicel Chiralpak IG or IC (Immobilized phases are preferred for amine stability).
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Mobile Phase: Hexane/Ethanol/Diethylamine (90:10:0.1).
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Detection: UV at 210 nm (Furan absorption).
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Acceptance Criteria: >98% ee.
1H NMR Diagnostics
The furan protons are distinct and diagnostic for ring integrity.
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Furan-H2: ~7.6 ppm (singlet/doublet).
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Furan-H5: ~7.4 ppm.
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Furan-H4: ~6.5 ppm.
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Methine (Chiral Center): ~4.3 ppm (quartet).
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Methyl Group: ~1.5 ppm (doublet).
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Note: Disappearance of H2/H5 signals or broadening indicates polymerization.
Medicinal Chemistry Applications
Bioisosterism: Furan vs. Phenyl
Replacing a phenyl ring with a furan-3-yl ring is a classic "Escape from Flatland" strategy, albeit subtle.
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Size: Furan is smaller, potentially fitting into tighter hydrophobic pockets.
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Electronics: Furan is electron-rich (π-excessive). It can engage in edge-to-face aromatic interactions different from phenyl.
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Solubility: The oxygen atom acts as a weak H-bond acceptor, often improving aqueous solubility compared to the carbocyclic analog.
Metabolic Liability: The "Hotspot"
The primary risk with furan scaffolds is metabolic activation by Cytochrome P450 (specifically CYP2E1 and CYP3A4).
Mechanism: Oxidation of the furan ring leads to the formation of cis-2-butene-1,4-dial , a highly reactive Michael acceptor.[2] This intermediate can covalently modify proteins or DNA, leading to toxicity (hepatotoxicity).
Mitigation Strategies:
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Block Metabolic Sites: Substitution at the furan-2 or furan-5 positions (e.g., with Deuterium, Methyl, or Chlorine) can block the initial oxidation.
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Monitor GSH Adducts: In microsomal stability assays (HLM), specifically look for Glutathione (GSH) adducts (+307 Da) which indicate reactive metabolite formation.
Caption: Metabolic activation pathway of the furan ring. Monitoring this pathway is critical during lead optimization.
Handling & Stability Guidelines
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Acid Sensitivity: Furan rings are acid-labile (forming polymers). While the HCl salt is stable as a solid, avoid prolonged exposure of the free base to strong Lewis acids or high temperatures in acidic media.
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.
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Safety: Treat as a potential mutagen until proven otherwise, due to the furan moiety. Use double-gloving and work in a fume hood.
References
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Ellman, J. A., et al. (1997).[3] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.[3]
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Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Furan Derivatives." Chemical Research in Toxicology.
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Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
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PubChem Compound Summary. (2025). "1-(Furan-3-yl)ethan-1-amine hydrochloride."[4] National Library of Medicine.
